molecular formula C16H27NO2 B4887907 2-[2-[2,6-Di(propan-2-yl)phenoxy]ethylamino]ethanol

2-[2-[2,6-Di(propan-2-yl)phenoxy]ethylamino]ethanol

Cat. No.: B4887907
M. Wt: 265.39 g/mol
InChI Key: IQTSCPKFKSNBQF-UHFFFAOYSA-N
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Description

2-[2-[2,6-Di(propan-2-yl)phenoxy]ethylamino]ethanol is a chemical compound with a complex structure that includes phenoxy, ethylamino, and ethanol functional groups. This compound is used in various industrial applications, including the manufacture of plastic products, machinery, vehicles, electrical, electronic, and optical equipment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[2,6-Di(propan-2-yl)phenoxy]ethylamino]ethanol typically involves the reaction of 2,6-di(propan-2-yl)phenol with ethylene oxide to form 2-[2,6-Di(propan-2-yl)phenoxy]ethanol. This intermediate is then reacted with ethylene diamine under controlled conditions to yield the final product. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of temperature, pressure, and reaction time to optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[2-[2,6-Di(propan-2-yl)phenoxy]ethylamino]ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO

Properties

IUPAC Name

2-[2-[2,6-di(propan-2-yl)phenoxy]ethylamino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO2/c1-12(2)14-6-5-7-15(13(3)4)16(14)19-11-9-17-8-10-18/h5-7,12-13,17-18H,8-11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQTSCPKFKSNBQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)OCCNCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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